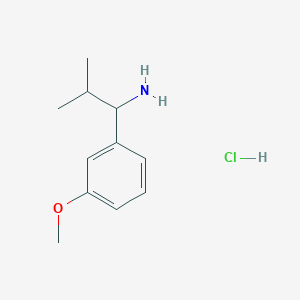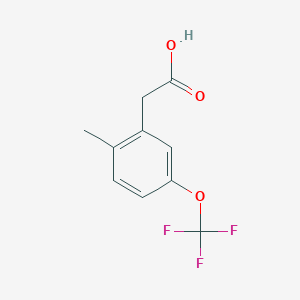
2-Methoxy-4-morpholinopyrimidin
Übersicht
Beschreibung
2-Methoxy-4-morpholinopyrimidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-morpholinopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-morpholinopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate von 2-Methoxy-4-morpholinopyrimidin wurden synthetisiert und auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen, insbesondere die Derivate V4 und V8, haben ein erhebliches Potenzial gezeigt, die Produktion von Stickstoffmonoxid (NO) bei nicht-zytotoxischen Konzentrationen zu hemmen. Sie reduzieren auch die Expression der induzierbaren Stickstoffmonoxid-Synthase (iNOS) und der Cyclooxygenase-2 (COX-2) mRNA und des Proteins in Makrophagenzellen, die durch Lipopolysaccharide (LPS) stimuliert werden, was auf eine starke therapeutische Strategie für entzündungsbedingte Erkrankungen hindeutet .
Molekular Docking Studien
Die von this compound abgeleiteten Verbindungen zeigen eine starke Affinität zu den aktiven Zentren der iNOS- und COX-2-Enzyme. Molekular-Docking-Studien haben gezeigt, dass diese Verbindungen hydrophobe Wechselwirkungen mit den Zielstellen eingehen, was bei der Entwicklung neuer Medikamente zur Modulation der Entzündungsreaktion von Vorteil sein könnte .
Potenzial in der Krebsforschung
Die Forschung an Pyrimidinderivaten, einschließlich derer, die mit this compound verwandt sind, hat ein vielversprechendes biologisches Potenzial und eine Antikrebsaktivität gezeigt. Diese Verbindungen sind eine weitere Erforschung ihrer Fähigkeit, gegen verschiedene Krebsarten zu wirken, wert .
Rolle bei der Immunantwort
Stickstoffmonoxid, dessen Produktion durch Derivate von this compound gehemmt wird, ist ein radikaler Effektor des angeborenen Immunsystems. Es spielt eine bedeutende Rolle bei akuten und chronischen Entzündungen und reagiert mit verschiedenen Molekülen, um Verbindungen wie Nitrosothiol und Peroxynitrit-Anion zu bilden, die wichtig für die Abwehrmechanismen des Körpers sind .
Herz-Kreislauf-Forschung
Chronische Entzündungen, die durch Derivate von this compound moduliert werden können, sind eine bekannte Ursache für verschiedene Herz-Kreislauf-Erkrankungen. Durch die Kontrolle der Entzündungsmediatoren könnten diese Verbindungen einen neuartigen Ansatz zur Vorbeugung oder Behandlung von Herzerkrankungen bieten .
Neurologische Störungen
Der Entzündungsprozess ist auch an der Progression neurologischer Störungen beteiligt. Die entzündungshemmenden Eigenschaften von Derivaten von this compound könnten genutzt werden, um Behandlungen für Erkrankungen wie Alzheimer-Krankheit und Multiple Sklerose zu entwickeln, bei denen Entzündungen eine Schlüsselrolle spielen .
Biochemische Analyse
Biochemical Properties
2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing 2-Methoxy-4-morpholinopyrimidine to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .
Cellular Effects
2-Methoxy-4-morpholinopyrimidine exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, 2-Methoxy-4-morpholinopyrimidine influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2-Methoxy-4-morpholinopyrimidine involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that 2-Methoxy-4-morpholinopyrimidine effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-morpholinopyrimidine have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that 2-Methoxy-4-morpholinopyrimidine continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-morpholinopyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .
Metabolic Pathways
2-Methoxy-4-morpholinopyrimidine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, 2-Methoxy-4-morpholinopyrimidine modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .
Transport and Distribution
Within cells and tissues, 2-Methoxy-4-morpholinopyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of 2-Methoxy-4-morpholinopyrimidine is essential for optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-morpholinopyrimidine is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .
Eigenschaften
IUPAC Name |
4-(2-methoxypyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWOPITKPJAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274910 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-32-7 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)

![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)








